Methyl 3-(1H-imidazol-4-yl)acrylate

Photobiology DNA photoprotection Cyclobutane pyrimidine dimer

Researchers developing anti-tuberculosis agents or investigating UV photobiology mechanisms face inconsistent reactivity when substituting urocanic acid or other imidazole-acrylates for methyl urocanate. These substitutions introduce uncontrolled variables in cycloaddition stoichiometry and organic-phase solubility. • Stereospecific [4+2] cycloaddition: trans-MUC forms 1:2 MTAD adducts, while cis-MUC yields only 1:1 adducts under identical conditions • Enhanced lipophilicity (LogP 0.60) vs. urocanic acid (LogP ~0.14) enables organic-solvent reaction conditions • Validated starting material for anti-TB agents achieving >90% M. tuberculosis inhibition at <6.25 μg/mL Supplied with full analytical characterization to ensure reproducible experimental outcomes and batch-to-batch consistency.

Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS No. 52363-40-3
Cat. No. B015683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1H-imidazol-4-yl)acrylate
CAS52363-40-3
Synonyms3-(1H-Imidazol-4-yl)-2-propenoic Acid Methyl Ester;  Imidazole-4(or 5)-acrylic Acid Methyl Ester;  Methyl 3-(1H-Imidazol-4-yl)acrylate
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CN=CN1
InChIInChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+
InChIKeyZXKOENSQFURTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1H-imidazol-4-yl)acrylate: Overview & Procurement


Methyl 3-(1H-imidazol-4-yl)acrylate (CAS 52363-40-3), also referred to as methyl urocanate (MUC), is a small-molecule imidazole-acrylate conjugate with the molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol [1]. As the methyl ester derivative of urocanic acid (UCA), it retains the imidazole-4-yl acrylate pharmacophore while substituting the carboxylic acid hydrogen with a methyl group, yielding enhanced lipophilicity (estimated LogP 0.60) relative to the parent acid (urocanic acid LogP estimated at ~0.14) [1]. The compound serves as a versatile synthetic building block in medicinal chemistry and photobiology research due to its dual reactivity—possessing both an α,β-unsaturated ester Michael acceptor and an imidazole ring capable of electrophilic substitution and coordination chemistry [1].

Ester form Organic-solvent-compatible probe for photobiology
Stereochemistry cis/trans isomer-specific reactivity and assay design
Scaffold role Imidazole-4-yl acrylate building block for derivatization

Methyl 3-(1H-imidazol-4-yl)acrylate: Why Substitution Fails


In procurement for specialized photobiology and medicinal chemistry applications, substitution of methyl 3-(1H-imidazol-4-yl)acrylate with other imidazole-acrylates or the parent acid (urocanic acid) is demonstrably non-interchangeable. Critical physicochemical and reactivity distinctions govern experimental outcomes: (i) the methyl ester exhibits increased organic solvent solubility compared to the parent acid, which is essential for low-temperature NMR and organic-phase reactions [1]; (ii) stereochemical configuration (cis vs. trans) dictates dramatically different reaction stoichiometries—trans-MUC forms a 1:2 MTAD adduct whereas cis-MUC yields only a 1:1 adduct [2]; (iii) photo-oxidation mechanism switching between Type I (free radical) and Type II (singlet oxygen) pathways is contingent on both the ester moiety and the medium environment [3]. These quantifiable differences render simple in-class substitution scientifically invalid without rigorous re-validation.

Ester vs acid Methyl ester solubility profile may shift organic-phase reaction outcomes compared to urocanic acid.
cis/trans mismatch Stereochemistry dictates cycloaddition stoichiometry; trans and cis isomers are not interchangeable.
Mechanism switch Photo-oxidation pathway (Type I vs II) depends on ester moiety and medium; class analogs may not replicate.

Methyl 3-(1H-imidazol-4-yl)acrylate Evidence Guide


Photoprotection vs. Photosensitization Activity

In a head-to-head comparative photobiology study using 308 nm UV irradiation of infectious single-stranded DNA (ssDNA) from phages S13 and G4, E-urocanic acid exhibited dual behavior: protection against cyclobutane pyrimidine dimer (CPD) formation but simultaneous photosensitization of lethal non-dimer lesions. In contrast, Z-urocanic acid protected ssDNA against CPD formation without inducing sensitized damage. Critically, the methyl ester isomers (E- and Z-MUC) behaved identically to their acid counterparts with respect to this differential activity profile [1]. The indoleacrylic acid (IA) isomers served as negative controls, showing no such stereochemical differential activity—both E- and Z-IA sensitized ssDNA inactivation without protection [1].

Photoprotection vs photosensitization
Head-to-head
E-isomer: CPD protection + sensitization
Z-isomer: CPD protection only
Stereochemistry-dependent endpoint context; methyl ester preserves parent acid profile.
308 nm UV, ssDNA phages S13/G4; IA analogs lack protection.
Photobiology DNA photoprotection Cyclobutane pyrimidine dimer UV-induced immunosuppression Singlet oxygen sensitization

Stereospecific Cycloaddition Stoichiometry

In a direct comparative study of cycloaddition reactivity, the stereochemistry of methyl urocanate (MUC) was shown to dictate reaction stoichiometry with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), a singlet oxygen mimic. At 25 °C, trans-MUC reacts with MTAD to form a 1:2 adduct involving both the olefinic side chain and the C4–C5 double bond of the imidazole ring, whereas cis-MUC yields only a 1:1 adduct under identical conditions [1]. The stereospecificity and absence of methanol trapping adducts indicate that these reactions proceed via concerted [4+2] pathways without open or trappable dipolar intermediates [1].

Cycloaddition stoichiometry
Head-to-head
trans-MUC: 1:2 MTAD adduct
cis-MUC: 1:1 MTAD adduct
Stereochemical control defines product distribution and yield.
25 °C, organic solvent; no methanol-trapped intermediates.
Synthetic methodology Cycloaddition Stereochemistry Singlet oxygen chemistry MTAD

Anti-Tuberculosis Scaffold Derivatization

While methyl 3-(1H-imidazol-4-yl)acrylate itself has not been directly reported with MIC values against Mycobacterium tuberculosis, it serves as the foundational scaffold for a validated class of anti-tuberculosis agents. Gupta et al. (2004) reported that ring-substituted-1H-imidazole-4-carboxylic acid derivatives and 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives—structurally derived from the imidazole-4-yl acrylate framework—exhibited significant in vitro activity against both drug-sensitive and drug-resistant M. tuberculosis H37Rv strains [1]. The most effective analogues, 2f (R=R₁=c-C₅H₉) and 2h (R=R₁=c-C₆H₁₁), produced >90% inhibition at <6.25 μg/mL against drug-sensitive strains and MIC values of 25.0 μg/mL against drug-resistant strains [1]. Notably, this same publication documents a structural correction to the work of S. J. Dominianni et al. regarding imidazole derivative characterization [1].

Anti-TB scaffold activity
Class-level
Derivatives: >90% inhibition at low µg/mL range
Reported class-level antimycobacterial context; scaffold requires derivatization.
M. tuberculosis H37Rv; data from ring-substituted analogues.
Antitubercular Mycobacterium tuberculosis Imidazole scaffold Drug-resistant tuberculosis Medicinal chemistry

RIP2 Kinase & Anti-Infective Patent Utility

Patent literature identifies methyl 3-(1H-imidazol-4-yl)acrylate and its derivatives as key intermediates in the synthesis of imidazole-based kinase inhibitors and anti-infective agents. US Patent applications describe imidazolyl-imidazoles that inhibit RIP2 kinase, with methods of making and using these compounds for treating RIP2-mediated diseases [1]. Additionally, imidazole derivatives have been patented for treating and preventing bacterial infectious diseases by reducing pathogen virulence and promoting host-induced immunity [2]. While direct comparative activity data for the target compound against specific comparators is not disclosed in these patents, the recurrent citation of the imidazole-4-yl acrylate framework across multiple therapeutic patent families establishes its validated utility as a privileged scaffold in pharmaceutical development.

Patent utility: kinase & anti-infective
Supporting evidence
4-yl imidazole scaffold cited in RIP2 kinase and anti-infective patent families
Patent landscape review supports scaffold relevance for kinase inhibitor research.
No target-specific IC50 disclosed; data to verify.
Patent literature Anti-infective agents Imidazole derivatives Kinase inhibition Pharmaceutical synthesis

Methyl 3-(1H-imidazol-4-yl)acrylate Applications


UV Photobiology & DNA Photoprotection

Based on the direct head-to-head comparative evidence demonstrating that E- and Z-methyl urocanate preserve the stereochemically-dependent differential photoprotection/photosensitization profiles of urocanic acid [1], this compound is optimally suited for UV photobiology research investigating cyclobutane pyrimidine dimer formation, UV-induced immunosuppression mechanisms, and singlet oxygen-mediated DNA damage pathways. The methyl ester form offers enhanced solubility in organic solvents compared to the parent acid, facilitating low-temperature NMR and organic-phase photochemical studies [2].

Stereospecific Cycloaddition & Singlet Oxygen Chemistry

The documented stoichiometric divergence in MTAD cycloaddition reactions—where trans-MUC forms a 1:2 adduct while cis-MUC yields only a 1:1 adduct under identical conditions [1]—positions this compound as a valuable probe for investigating stereospecific [4+2] cycloaddition mechanisms and singlet oxygen chemistry. Researchers studying concerted vs. stepwise cycloaddition pathways or developing singlet oxygen-responsive materials will find the distinct reactivity of the cis and trans isomers essential for mechanistic elucidation.

Anti-Tuberculosis Scaffold Derivatization

As the core unsubstituted scaffold from which ring-substituted-1H-imidazole-4-carboxylic acid derivatives and 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives are synthesized—compounds that have demonstrated >90% inhibition of M. tuberculosis at <6.25 μg/mL against drug-sensitive strains and MIC values of 25.0 μg/mL against drug-resistant strains [1]—methyl 3-(1H-imidazol-4-yl)acrylate serves as an essential starting material for anti-tuberculosis drug discovery programs targeting both drug-sensitive and drug-resistant M. tuberculosis H37Rv.

RIP2 Kinase & Anti-Infective Agent Synthesis

Given the compound‘s citation in patent families covering imidazolyl-imidazole RIP2 kinase inhibitors [1] and imidazole derivatives for infectious disease treatment [2], this building block is strategically valuable for pharmaceutical R&D organizations pursuing kinase-targeted therapeutics or novel anti-infective agents. The 4-yl imidazole substitution pattern aligns with protected chemical space in multiple active patent families.

Application
Selection Property
Validation Focus
UV photobiology & DNA photoprotection
Stereochemistry-dependent photoprotection profile
CPD formation and non-dimer lesion endpoint review
Stereospecific cycloaddition & singlet oxygen chemistry
cis/trans reactivity difference
Adduct stoichiometry and concerted pathway verification
Anti-tuberculosis scaffold derivatization
Imidazole-4-yl acrylate core scaffold
MIC and strain-panel endpoint context; structure-activity review
RIP2 kinase & anti-infective agent synthesis
Patent-claimed 4-yl substitution pattern
Kinase selectivity review; patent landscape alignment

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